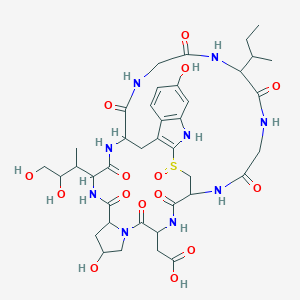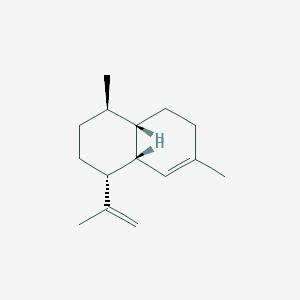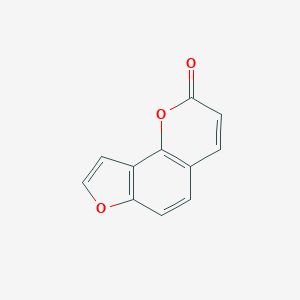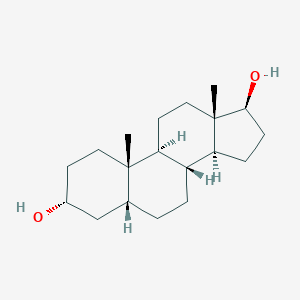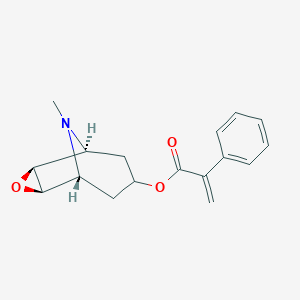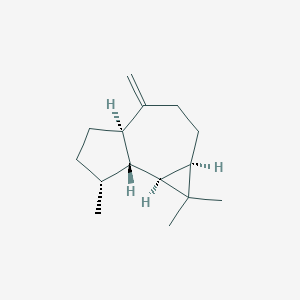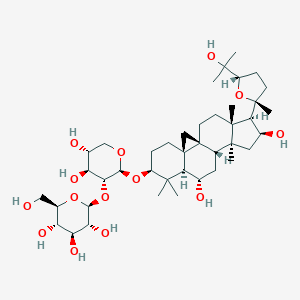
Astragaloside III
説明
Astragaloside III is a saponin first isolated from the dried plant roots of the genus Astragalus, which is used in traditional Chinese medicine . It is bioavailable after oral administration, distributed mainly to the thymus and spleen, and has a half-life of approximately 2 hours . Astragalosides have various therapeutic effects and are used clinically in the treatment of diabetes and cardiovascular disease .
Synthesis Analysis
Astragalosides are synthesized in the leaves and stem and then translocated to the root . Genes related to the mevalonate pathway were expressed in different levels in different organs . Almost all genes showed high transcript levels in the stem and leaf, with the lowest transcript levels being recorded in the root .
Molecular Structure Analysis
The molecular weight of Astragaloside III is 784.97 g/mol, and its molecular formula is C41H68O14 . The structure of Astragaloside III is complex, with multiple functional groups contributing to its biological activity .
Chemical Reactions Analysis
Astragaloside III has been shown to have significant effects on cellular processes, including proliferation and apoptosis . It modulates functional signaling pathways associated with apoptosis and metabolism .
科学的研究の応用
Traditional Medicine
Astragaloside III is a saponin-like metabolite derived from the traditional Chinese medicine Astragali Radix . It has been shown to be effective in the treatment of various health conditions, including cancer, heart failure, and a variety of digestive disorders .
Cancer Treatment
In the field of oncology, Astragaloside III has shown promising results. For instance, it has been found to significantly inhibit proliferation and increase apoptosis in non-small cell lung cancer (NSCLC) cells . It modulates functional signaling pathways associated with apoptosis and metabolism .
Gene Expression
Research has shown that Astragaloside III can influence gene expression. In one study, it was found that the expression of ANXA1 was reduced, with increased levels of cleaved Caspase 3 and PARP 1 . Additionally, Astragaloside III treatment significantly decreased the LC3-I/LC3-II ratio .
Immune System Regulation
Astragaloside III has been found to have immunomodulatory effects. For example, Astragalus extract increased the percentage of CD3 (+), CD4 (+) T-lymphocytes, and the ratio of CD4 (+)/CD8 (+), restoring the immunological effects of cisplatin (CDDP)-induced immunosuppression in human nasopharyngeal carcinoma cells .
Inflammatory Damage Reduction
Astragaloside III has been shown to attenuate Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells . It does this by upregulating mRNA and Bcl-2 protein expression, downregulating monocyte chemoattractant protein (MCP) and NF- B protein expression, and reducing apoptosis .
Tumor Cell Proliferation Inhibition
Research has shown that Astragaloside III can inhibit tumor cell proliferation. For instance, RA extracts containing Astragaloside III can inhibit tumor cell proliferation and promote tumor cell apoptosis .
作用機序
Target of Action
Astragaloside III (AS III) is a saponin-like metabolite derived from the traditional Chinese medicine Astragali Radix . It has been shown to target various cells and proteins, including human lung cancer A549 cells, NCI-H460 cells, and a normal human lung epithelial cell BEAS-2B . It also targets proteins such as ANXA1, Caspase 3, and PARP 1 .
Mode of Action
AS III interacts with its targets to induce significant changes. It inhibits proliferation and increases apoptosis in A549 and H460 cells . At the molecular level, AS III promotes a reduction in the expression of ANXA1, with increased levels of cleaved Caspase 3 and PARP 1 . It also modulates functional signaling pathways associated with apoptosis and metabolism .
Biochemical Pathways
AS III affects several biochemical pathways. It promotes NSCLC apoptosis by down-regulating the phosphorylation levels of P38, JNK, and AKT, inhibiting the expression of Bcl-2, and up-regulating the expression of Bax . These changes may be achieved in part via modulation of the P38, ERK, and mTOR signaling pathways .
Pharmacokinetics
It’s known that the compound has significant effects on cell proliferation and apoptosis, suggesting that it has good bioavailability .
Result of Action
The action of AS III results in significant molecular and cellular effects. It significantly inhibits proliferation and increases apoptosis in A549 and H460 cells . It also modulates functional signaling pathways associated with apoptosis and metabolism .
Safety and Hazards
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFSMBDVZVUETN-BQAOMNQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331663 | |
| Record name | Astragaloside III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
astragaloside III | |
CAS RN |
84687-42-3 | |
| Record name | Astragaloside III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84687-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astragaloside III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Astragaloside III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASTRAGALOSIDE III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVP53009FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Astragaloside III interact with cells to exert its anti-tumor effects?
A: Astragaloside III enhances the anti-tumor response of Natural Killer (NK) cells by elevating the expression of specific proteins on their surface. These proteins include NKG2D and Fas, which are involved in recognizing and killing tumor cells. Additionally, Astragaloside III boosts the production of interferon-γ (IFN-γ) in NK cells []. IFN-γ is a potent cytokine that stimulates the immune system to attack tumor cells. This increased IFN-γ production is linked to the enhanced expression of the transcription factor T-bet within the NK cells [].
Q2: Can you explain the role of Astragaloside III in modulating TNF-α Converting Enzyme (TACE)?
A: Astragaloside III has been shown to activate TACE, a protein involved in cleaving other proteins on the cell surface. Specifically, it induces the phosphorylation of TACE at the Thr735 site, enhancing its sheddase activity []. This activation leads to a decrease in TNFR1 (Tumor Necrosis Factor Receptor 1) levels on the cell surface and an increase in soluble TNFR1 in the surrounding environment []. Consequently, the NF-κB signaling pathway, associated with inflammation, is inhibited, leading to a reduction in the expression of pro-inflammatory cytokine genes [].
Q3: What is the impact of Astragaloside III on the epidermal growth factor receptor (EGFR) pathway?
A: Astragaloside III promotes EGFR transactivation through a TACE-dependent mechanism []. This activation triggers downstream signaling cascades, including the ERK1/2 and AKT pathways, known for their roles in cell growth and survival [].
Q4: What is the role of p38 in the mechanism of action of Astragaloside III?
A: The activation of both TACE and EGFR by Astragaloside III is dependent on p38, a protein kinase involved in various cellular processes, including inflammation and cell growth []. Inhibiting p38 using the inhibitor SB203580 significantly diminishes the activation of TACE and EGFR induced by Astragaloside III [].
Q5: What analytical techniques are commonly employed to identify and quantify Astragaloside III in plant material or biological samples?
A5: Several techniques are used to analyze Astragaloside III:
- **HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detector) ** is used for simultaneous determination of Astragaloside III with other astragalosides in Astragali Radix and various formulations [, , ].
- UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) provides a rapid and sensitive method for quantifying Astragaloside III in biological samples, such as rat plasma, enabling pharmacokinetic studies [, ].
- UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) facilitates simultaneous quantification of multiple components in Astragali Radix, including Astragaloside III [, ].
- UHPLC-Q-Exactive Orbitrap HRMS (Ultra-High Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry) is employed for a comprehensive identification of Astragalus saponins, including Astragaloside III, within complex mixtures [].
Q6: Can you describe the pharmacokinetic profile of Astragaloside III?
A: Following oral administration in rats, Astragaloside III exhibits an absolute bioavailability of 4.15 ± 0.67% []. This low value indicates poor absorption and/or extensive metabolism within the body. The elimination half-life of Astragaloside III is approximately 2.13 ± 0.11 hours [].
Q7: Where does Astragaloside III tend to accumulate in the body?
A: Tissue distribution studies in rats reveal that Astragaloside III preferentially accumulates in the thymus and spleen []. This accumulation pattern suggests a potential role in modulating immune responses, as these organs are crucial for immune cell development and function.
Q8: How do environmental factors influence the levels of Astragaloside III in wild Astragalus membranaceus?
A: The content of Astragaloside III, along with total saponins, in wild Astragalus membranaceus is significantly influenced by environmental factors such as exposure to sunlight and the slope of the terrain where it grows []. Increased slope and shaded environments are correlated with higher levels of Astragaloside III and total saponins [].
Q9: What is the role of transcription factors in regulating Astragaloside III biosynthesis in Astragalus membranaceus?
A: Overexpression of specific transcription factors in Astragalus membranaceus hairy roots can enhance the biosynthesis of astragalosides, including Astragaloside III. For instance, the co-overexpression of the PAP1 (production of anthocyanin pigment 1) and LC (maize leaf color) transcription factors leads to increased levels of Astragaloside III []. These findings suggest a potential strategy for enhancing the production of valuable astragalosides in plant cell cultures.
Q10: What are the potential applications of Astragaloside III in treating specific diseases?
A10: Astragaloside III has shown promising therapeutic potential in various preclinical models:
- Breast Cancer: In vitro and in vivo studies indicate that Astragaloside III effectively reduces breast cancer cell survival and inhibits tumor growth, potentially through the induction of apoptosis signaling pathways [].
- Inflammatory Bowel Disease (IBD): Astragaloside III demonstrates protective effects against intestinal inflammation in Drosophila models, likely by suppressing oxidative stress-associated JNK and JAK-STAT signaling pathways [].
- Cholestatic Liver Disease: Astragaloside III, particularly in conjunction with other astragalosides, exhibits therapeutic potential in a mouse model of cholestatic liver disease by alleviating ductular reaction and liver fibrosis [].
Q11: Are there any known potential drug interactions with Astragaloside III?
A: While specific drug interactions haven't been extensively studied in the provided research, Astragaloside III's potential to modulate drug-metabolizing enzymes like p38 [] warrants further investigation. Thorough assessments of potential drug-drug interactions are crucial before clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



